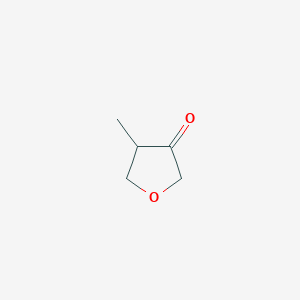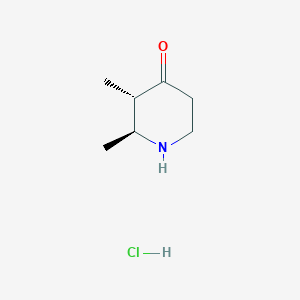
(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “2S,3S” notation indicates the stereochemistry of the molecule, meaning it has two chiral centers at the 2nd and 3rd carbon atoms in the ring, both of which are in the S (sinister, left) configuration . The “4-one” indicates a ketone functional group at the 4th position of the ring. The compound is a hydrochloride, meaning it forms a salt with hydrochloric acid .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, introduction of the methyl groups at the correct chiral centers, and the formation of the ketone at the 4th position. The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis
The molecule has a six-membered piperidine ring, which is saturated and contains a nitrogen atom. It has two methyl groups attached to the 2nd and 3rd carbon atoms in the ring, and a ketone functional group at the 4th position . The “2S,3S” configuration means that the two methyl groups are arranged in a specific three-dimensional orientation .Chemical Reactions Analysis
As a piperidine derivative, this compound could potentially undergo a variety of chemical reactions. The ketone could be reduced to an alcohol or reacted with a variety of nucleophiles. The ring nitrogen could potentially be protonated or alkylated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, boiling point, and reactivity would be influenced by the functional groups present in the molecule .科学的研究の応用
Synthesis and Chemical Properties
Piperidine derivatives are fundamental in organic synthesis, providing a basis for constructing more complex molecules. Studies on diastereoisomeric 1,3-dimethylpiperidin-4-ols demonstrate the importance of stereochemistry in determining the physical and chemical properties of molecules, which is crucial for designing substances with specific biological activities (Casy & Jeffery, 1972). Another research area focuses on the stereo-selective synthesis of cis-3,4-disubstituted piperidines, highlighting the versatility of piperidine scaffolds in medicinal chemistry and the development of new synthetic methodologies (Mollet et al., 2011).
Medicinal Chemistry Applications
Piperidine derivatives are frequently explored for their pharmacological potential. The discovery of nonpeptide agonists for GPR14/urotensin-II receptor, based on piperidine structures, underscores the importance of these compounds in developing new therapeutics (Croston et al., 2002). Such research demonstrates the capability of piperidine derivatives to act as selective agonists, offering a pathway to novel drug discovery.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S,3S)-2,3-dimethylpiperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-6(2)8-4-3-7(5)9;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUPHDHZEVTANM-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCC1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NCCC1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2835576.png)

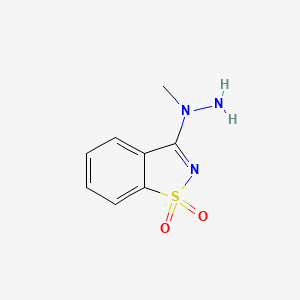
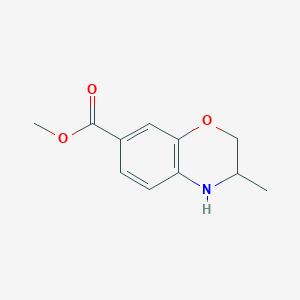
![N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2835582.png)
![4-{[(4-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline](/img/structure/B2835583.png)
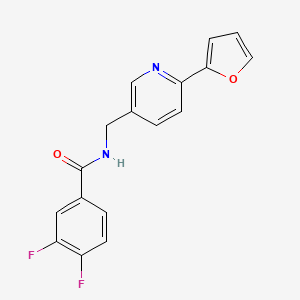
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile](/img/structure/B2835587.png)
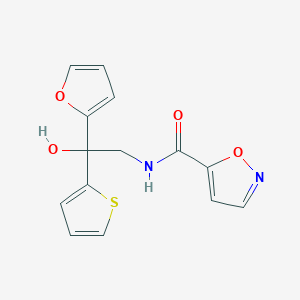
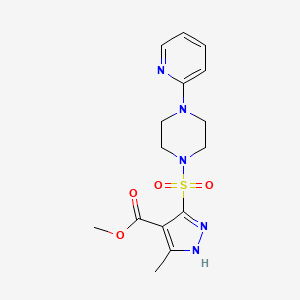

![2-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2835596.png)

